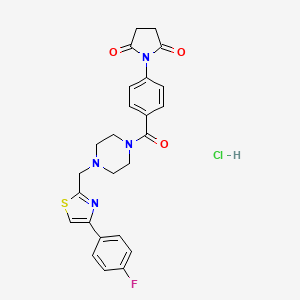

1-(4-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

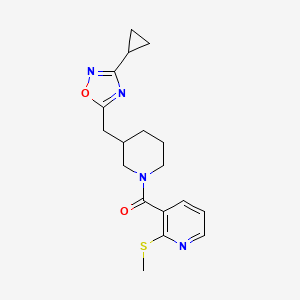

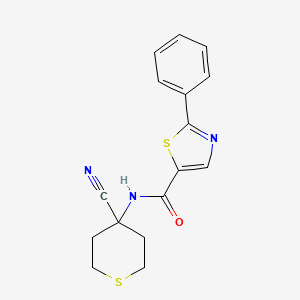

The compound "1-(4-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazine-1-carbonyl)phenyl)pyrrolidine-2,5-dione hydrochloride" is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological activities. The presence of a pyrrolidine-2,5-dione core, a piperazine moiety, and a fluorophenyl group suggests that this compound could be designed for interactions with biological targets, possibly acting as a ligand for receptors or enzymes.

Synthesis Analysis

The synthesis of related pyrrolidine-2,5-dione derivatives has been reported, where various substituents are introduced to modify the compound's pharmacological profile. For instance, a series of 1,3-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for anticonvulsant activity, with some showing promising results . Another study describes the synthesis of a fluorophenyl piperazine derivative intended for imaging dopamine D4 receptors . These synthetic approaches often involve multi-step reactions, including reductive amination, amide hydrolysis, and N-alkylation .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of a benzimidazole derivative with a fluorophenyl and piperazine moiety has been elucidated, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring . These structural insights are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from related studies. For instance, the fluorophenyl group is often introduced via electrophilic fluorination, which is a common reaction in the synthesis of PET imaging agents . The piperazine moiety can undergo reactions such as alkylation, which is a key step in the synthesis of many pharmaceutical agents .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as lipophilicity, are important for their pharmacokinetic profile. Lipophilicity has been determined using UPLC-MS for a series of pyrrolidine-2,5-dione derivatives, which is a critical factor in their potential as anticonvulsant agents . The specific radioactivity and radiochemical purity are also essential parameters for compounds designed for imaging purposes, as demonstrated in the synthesis of a fluorophenyl piperazine derivative .

Aplicaciones Científicas De Investigación

Synthesis and Anticonvulsant Activity

Several studies have focused on the synthesis and evaluation of anticonvulsant activities of compounds structurally related to the requested chemical. These compounds are primarily investigated for their potential in treating seizure disorders. N-Mannich bases derived from pyrrolidine-2,5-diones have shown significant efficacy in standard seizure models, including the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in mice. The research demonstrates the potential of these compounds in developing new antiepileptic drugs with improved safety profiles compared to existing treatments (Obniska et al., 2012), (Kamiński et al., 2013).

Anticancer and Herbicidal Applications

Derivatives of the compound, especially those incorporating piperazine-2,6-dione frameworks, have been synthesized and evaluated for their anticancer activity. These compounds have shown promising results against various cancer cell lines, indicating the potential for therapeutic applications in oncology. Additionally, certain derivatives exhibit herbicidal activity, suggesting a dual-use in both medical and agricultural fields (Kumar et al., 2013).

Antimicrobial Activity

New Urea and Thiourea derivatives of piperazine, doped with febuxostat, have been synthesized and evaluated for their antiviral and antimicrobial activities. These studies highlight the potential of piperazine derivatives in treating infectious diseases, including resistance to Tobacco mosaic virus (TMV) and various bacterial infections (Reddy et al., 2013).

Neuroleptic Agents Synthesis

The compound's framework is also relevant in the synthesis of neuroleptic agents, such as Fluspirilen and Penfluridol, indicating its importance in addressing psychiatric disorders. These agents are part of a broader class of pharmaceuticals focusing on treating mental health conditions, showcasing the versatility of the compound's chemical structure in contributing to various areas of medical research (Botteghi et al., 2001).

Photophysical Studies

Compounds related to the queried chemical have been investigated for their luminescent properties and potential in photo-induced electron transfer processes. These studies are crucial for developing new materials for optical applications, including sensors and imaging agents (Gan et al., 2003).

Mecanismo De Acción

Target of Action

Compounds with a thiazole ring have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been reported to interact with various biological targets to induce their effects . The orientation of the thiazole ring towards the target site can be nitrogen orientation, sulfur orientation, or parallel orientation . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug–target protein interaction .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The physico-chemical properties of thiazole derivatives, such as their solubility in various solvents, may be influenced by environmental conditions .

Propiedades

IUPAC Name |

1-[4-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazine-1-carbonyl]phenyl]pyrrolidine-2,5-dione;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23FN4O3S.ClH/c26-19-5-1-17(2-6-19)21-16-34-22(27-21)15-28-11-13-29(14-12-28)25(33)18-3-7-20(8-4-18)30-23(31)9-10-24(30)32;/h1-8,16H,9-15H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIZRJJKVMLKFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)N3CCN(CC3)CC4=NC(=CS4)C5=CC=C(C=C5)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24ClFN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

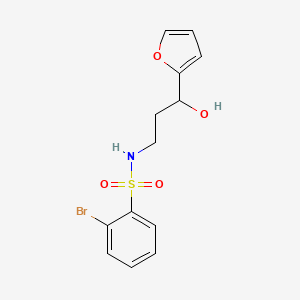

![3-phenoxy-N-[(1-phenylpyrrolidin-2-yl)methyl]propane-1-sulfonamide](/img/structure/B2506287.png)

![(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2506291.png)

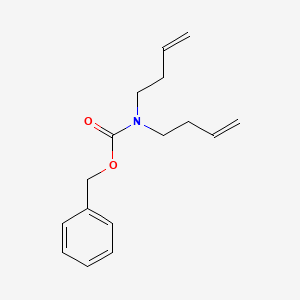

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2506293.png)

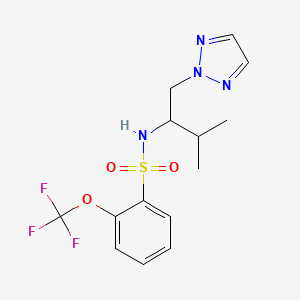

![2-((2-chloro-6-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2506294.png)